molecular formula C13H19BO4S B12336550 Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No.: B12336550
M. Wt: 282.2 g/mol
InChI Key: UWAGSJPSKCEVOM-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a boronic ester group and a carboxylate ester group

Properties

Molecular Formula

C13H19BO4S

Molecular Weight

282.2 g/mol

IUPAC Name

methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

InChI

InChI=1S/C13H19BO4S/c1-8-9(7-19-10(8)11(15)16-6)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3

InChI Key

UWAGSJPSKCEVOM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the reaction of a thiophene derivative with a boronic ester. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated thiophene is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms carbon-carbon bonds with halogenated compounds in the presence of a palladium catalyst . This reactivity is due to the electron-deficient nature of the boron atom, which facilitates the formation of a transition state with the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is unique due to the presence of both a thiophene ring and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its reactivity and stability also make it suitable for various industrial applications.

Biological Activity

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a dioxaborolane moiety. This compound is characterized by the molecular formula C12H17BO4SC_{12}H_{17}BO_4S and a molecular weight of approximately 268.14 g/mol. The presence of the boron atom in its structure suggests potential applications in organic synthesis and biological activity.

Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : The thiophene component is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Dioxaborolane Moiety : This step often involves boron-containing reagents that facilitate the formation of carbon-boron bonds.
  • Esterification : The final step involves esterification to form the methyl ester.

Biological Activity

Research into the biological activity of this compound and its analogs has revealed several interesting properties:

  • Antimicrobial Activity : Compounds containing thiophene and boron moieties have been studied for their potential antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar characteristics due to its structural components.
  • Enzyme Inhibition : The structural characteristics of this compound suggest it could act as an enzyme inhibitor. Boron-containing compounds are known to interact with biological systems in ways that can inhibit enzyme activity.
  • Potential Applications in Cancer Therapy : Some studies have indicated that organoboron compounds can be effective in cancer treatment due to their ability to interact with biological molecules involved in cell signaling pathways.

Case Studies

Several case studies have explored the biological implications of thiophene-based compounds:

  • Case Study 1 : A study on related thiophene derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes.
  • Case Study 2 : Research on enzyme inhibitors highlighted how boron-containing compounds can modulate enzyme activity by forming stable complexes with active sites.

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC12H17BO4SC_{12}H_{17}BO_4SAntimicrobial; Potential Enzyme InhibitorUnique dioxaborolane structure
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateC12H19BO4C_{12}H_{19}BO_4Antimicrobial; Anticancer propertiesSimilar structure with different substituents
2-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isothiazolidine 1,1-dioxideC16H24BNO4SC_{16}H_{24}BNO_4SPotential AntimicrobialContains isothiazolidine moiety

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